molecular formula C11H12N2O3 B1418891 Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate CAS No. 1181458-53-6

Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

Cat. No. B1418891
CAS RN: 1181458-53-6
M. Wt: 220.22 g/mol
InChI Key: ACYFRKRSUQADCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate include its molecular weight, melting point, boiling point, and density . More specific properties like solubility, polarity, lipophilicity, and hydrogen bonding capacity can be inferred from its molecular structure .

Scientific Research Applications

Antimicrobial Activity

This compound has been tested for its antibacterial activity against a variety of bacterial strains, including Staphylococcus aureus , Enterococcus sp. , and Escherichia coli . It has also shown effectiveness against yeasts like Candida albicans and filamentous fungi such as Aspergillus fumigatus . This broad-spectrum activity makes it a valuable candidate for developing new antimicrobial agents.

Dye Synthesis

The compound has been used in the synthesis of azo dyes . These dyes have applications in coloring textiles, particularly polyesters and polyamides fibers . The vibrant colors and stability of azo dyes make them important in the textile industry.

Pharmaceutical Testing

Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is available for purchase as a high-quality reference standard for pharmaceutical testing . This indicates its use in ensuring the quality and consistency of pharmaceutical products.

Chemical Research

In chemical research, this compound serves as a reactant in various synthetic pathways. It’s involved in the study of heterocyclic chemistry , which is crucial for the development of new drugs and materials .

Mechanism of Action

properties

IUPAC Name

ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-4-15-11(14)8-5-6(2)12-10-9(8)7(3)13-16-10/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYFRKRSUQADCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NOC2=NC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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